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Abstract
Tiliroside, a prominent glycosidic flavonoid found in numerous plant species, has garnered

significant scientific interest due to its diverse pharmacological activities. This technical guide

provides an in-depth exploration of the chemical architecture of tiliroside, a detailed analysis

of its stereoisomers, and a summary of its key biological effects. Experimental protocols for its

isolation and characterization are presented, alongside a discussion of the signaling pathways

it modulates. All quantitative data is systematically organized into tables for comparative

analysis, and key molecular pathways and experimental workflows are visualized using

Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Structure of Tiliroside
Tiliroside is a complex natural product classified as a glycosyloxyflavone.[1] Its structure is an

amalgamation of three distinct chemical entities: the flavonol kaempferol, a β-D-glucopyranosyl

moiety, and a trans-p-coumaroyl group.[2][3] The kaempferol aglycone is attached to the

glucose unit at the 3-position via a glycosidic linkage. The trans-p-coumaroyl group is

subsequently esterified to the 6''-position of the glucose molecule.[2]
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The systematic IUPAC name for tiliroside is [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-

hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-

hydroxyphenyl)prop-2-enoate.[1] Its molecular formula is C30H26O13, with a corresponding

molecular weight of 594.52 g/mol .

Table 1: Chemical and Physical Properties of Tiliroside

Property Value Reference

Molecular Formula C30H26O13

Molecular Weight 594.52 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-

dihydroxy-2-(4-

hydroxyphenyl)-4-oxochromen-

3-yl]oxy-3,4,5-trihydroxyoxan-

2-yl]methyl (E)-3-(4-

hydroxyphenyl)prop-2-enoate

CAS Number 20316-62-5

Appearance Yellow amorphous powder

Stereoisomers of Tiliroside
The stereochemistry of tiliroside is a critical aspect of its chemical identity and biological

function. The molecule possesses multiple chiral centers, primarily within the glucose moiety,

leading to the potential for numerous stereoisomers.

The absolute configuration of the naturally occurring and most studied form of tiliroside has

been determined and is explicitly defined in its IUPAC name. The glucose unit adopts a β-D-

glucopyranosyl configuration. The specific stereochemical designations for the chiral carbons in

the glucose ring are 2R, 3S, 4S, 5R, and 6S. The p-coumaroyl group is attached in a trans or

(E) configuration at the double bond.

The precise spatial arrangement of these chiral centers is crucial for its interaction with

biological targets. Any alteration in the stereochemistry would result in a different stereoisomer,
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which may exhibit distinct physical, chemical, and pharmacological properties. The Cahn-

Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptors to each stereocenter,

providing an unambiguous description of its three-dimensional structure.

Experimental Protocols
Isolation and Purification of Tiliroside
The isolation of tiliroside from plant sources is a multi-step process that typically involves

extraction followed by chromatographic purification. The following protocol is a generalized

procedure based on methodologies reported in the literature.

Workflow for Tiliroside Isolation and Purification
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Dried and Powdered Plant Material

Extraction with 70-80% Methanol or Ethanol (reflux or maceration)

Filtration

Evaporation of Solvent under Reduced Pressure

Solvent Partitioning (e.g., with ethyl acetate)

Silica Gel Column Chromatography (gradient elution)

Crystallization from Methanol

Purity Assessment (HPLC)

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of tiliroside.

Detailed Steps:
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Plant Material Preparation: The plant material (e.g., leaves, flowers) is dried and ground into

a fine powder to increase the surface area for extraction.

Extraction: The powdered material is extracted with a polar solvent, typically 70-80%

aqueous methanol or ethanol. This can be performed using methods such as reflux,

maceration with stirring, or ultrasound-assisted extraction.

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is

then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning: The crude extract is often resuspended in water and partitioned with a

solvent of intermediate polarity, such as ethyl acetate, to enrich the flavonoid fraction.

Column Chromatography: The enriched fraction is subjected to column chromatography,

most commonly using a silica gel stationary phase. A gradient elution system, for instance,

with a chloroform-methanol mixture of increasing polarity, is employed to separate the

components.

Crystallization: Fractions containing tiliroside, as identified by thin-layer chromatography,

are pooled and concentrated. Tiliroside is then crystallized from a suitable solvent, such as

methanol, to yield a purified product.

Purity Analysis: The purity of the isolated tiliroside is assessed using high-performance

liquid chromatography (HPLC) with UV detection.

Structural Characterization
The chemical structure of isolated tiliroside is confirmed using a combination of spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy

are used to elucidate the connectivity of atoms and the stereochemistry of the molecule. The

chemical shifts and coupling constants of the protons and carbons provide detailed

information about the kaempferol, glucose, and p-coumaroyl moieties.

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-

MS), is used to determine the molecular weight of tiliroside and to obtain fragmentation
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patterns that confirm its structure.

Biological Activity and Signaling Pathways
Tiliroside exhibits a broad spectrum of biological activities, including anti-inflammatory,

antioxidant, anti-diabetic, and neuroprotective effects. These effects are mediated through its

interaction with various cellular signaling pathways.

Table 2: Quantitative Biological Activity of Tiliroside

Activity Target/Model Measurement Value Reference

Anti-diabetic
Pancreatic α-

amylase
IC50 0.28 mM

Anti-diabetic
Pancreatic α-

amylase
Ki 84.2 µM

Anti-

hyperuricemic

Xanthine

Oxidase
IC50 >100 µM

Antioxidant
Cu2+-induced

LDL oxidation
IC50 7.0 ± 2.6 µM

Anti-

inflammatory

LPS-induced NO

production in

RAW 264.7 cells

Inhibition at 100

µM
Significant

Anti-inflammatory Signaling Pathways
Tiliroside has been shown to exert anti-inflammatory effects by modulating key signaling

cascades in immune cells.

Tiliroside's Modulation of MAPK/JNK/p38 Signaling Pathway
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Caption: Tiliroside inhibits inflammation by suppressing the phosphorylation of JNK and p38.

In lipopolysaccharide (LPS)-activated macrophages, tiliroside significantly reduces the

phosphorylation of JNK and p38 mitogen-activated protein kinases (MAPKs). This leads to the

downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS)

and cyclooxygenase-2 (COX-2).

Neuroprotective Nrf2 Pathway
Tiliroside has demonstrated neuroprotective effects by activating the Nuclear factor erythroid

2-related factor 2 (Nrf2) antioxidant response pathway.

Activation of the Nrf2 Antioxidant Pathway by Tiliroside
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Caption: Tiliroside promotes neuroprotection through the activation of the Nrf2 pathway.

In microglia, tiliroside increases the protein levels of Nrf2 and its downstream targets, heme

oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhances the

cellular antioxidant defense mechanisms, thereby protecting neuronal cells from inflammation-

induced toxicity.

Metabolic Regulation via Adiponectin Signaling
Tiliroside has been shown to ameliorate metabolic disorders by enhancing adiponectin

signaling, which plays a crucial role in regulating glucose and fatty acid metabolism.

Tiliroside's Influence on Adiponectin Signaling and Fatty Acid Oxidation
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Caption: Tiliroside enhances fatty acid oxidation by upregulating adiponectin signaling.

In obese-diabetic mice, tiliroside treatment upregulates the messenger RNA expression of

adiponectin receptors (AdipoR1 and AdipoR2) in the liver and skeletal muscle. This leads to the

activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated

receptor alpha (PPARα), key regulators of fatty acid oxidation.

Conclusion
Tiliroside is a multifaceted flavonoid glycoside with a well-defined chemical structure and

stereochemistry. Its diverse biological activities, stemming from its ability to modulate critical

cellular signaling pathways, position it as a promising candidate for further investigation in the

development of novel therapeutic agents for a range of diseases, including inflammatory

disorders, neurodegenerative conditions, and metabolic syndrome. The experimental protocols

and data presented in this guide provide a solid foundation for researchers and drug

development professionals to advance the study of this intriguing natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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